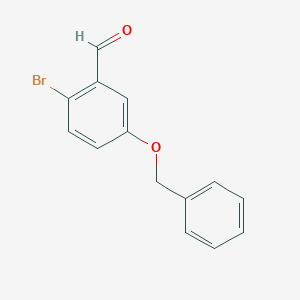

5-(Benzyloxy)-2-bromobenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBOCIQJROMWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446579 | |

| Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85604-06-4 | |

| Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Benzyloxy)-2-bromobenzaldehyde chemical structure and properties

An In-depth Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: A Strategic Intermediate in Complex Molecule Synthesis

Abstract

This compound is a bifunctional aromatic compound of significant interest to the chemical research community, particularly those engaged in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive aldehyde, a strategically positioned bromine atom, and a benzyl ether protecting group, makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and identifiers. This compound, with the empirical formula C₁₄H₁₁BrO₂, consists of a benzaldehyde core substituted with a bromine atom at the C2 position and a benzyloxy group at the C5 position.[1][2] The ortho-bromo substitution is crucial for introducing further complexity via cross-coupling reactions, while the aldehyde serves as a versatile handle for chain extension and heterocycle formation. The benzyloxy group acts as a robust protecting group for the phenol, which can be cleaved under specific conditions to reveal a hydroxyl functionality for late-stage diversification.

Key Identifiers:

-

IUPAC Name: 2-bromo-5-(phenylmethoxy)benzaldehyde[1]

-

Molecular Formula: C₁₄H₁₁BrO₂[1]

-

SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O[1]

Sources

5-(Benzyloxy)-2-bromobenzaldehyde CAS number 85604-06-4

An In-Depth Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde (CAS: 85604-06-4)

Foreword for the Advanced Practitioner

This compound is more than a mere catalogue chemical; it is a strategically designed synthetic intermediate that offers a confluence of desirable features for the medicinal chemist and process developer. Its structure is a deliberate arrangement of functionalities: a stable, yet readily cleavable, benzyl ether protecting a phenolic oxygen, an aldehyde group poised for a multitude of transformations, and an aryl bromide that serves as a robust handle for modern cross-coupling chemistries. This guide moves beyond a simple recitation of properties to provide a senior scientist’s perspective on the causality behind its synthesis, purification, and application. We will explore not just how to use this molecule, but why specific protocols are chosen and how its inherent reactivity can be leveraged to construct complex molecular architectures relevant to contemporary drug discovery programs.

Core Chemical and Physical Identity

This compound is a solid organic compound recognized for its utility as a building block in multi-step organic syntheses.[1] Its identity is defined by the following key descriptors.

| Property | Value | Reference |

| CAS Number | 85604-06-4 | [2][3] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [2][3] |

| Molecular Weight | 291.14 g/mol | [2] |

| IUPAC Name | 2-bromo-5-(phenylmethoxy)benzaldehyde | [2] |

| Melting Point | 44-46 °C | [4] |

| Boiling Point | 401.3±30.0 °C (Predicted) | [4] |

| Density | 1.441±0.06 g/cm³ (Predicted) | [4] |

| Appearance | Off-White to Pale Beige Solid | [4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |

| InChI Key | NUBOCIQJROMWLP-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most reliably achieved through the benzylation of its phenolic precursor, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). The choice of this route is dictated by the commercial availability of the starting materials and the high efficiency of the Williamson ether synthesis.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on well-established procedures for the O-alkylation of phenols. The key is the complete deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide.

Materials:

-

5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)[5]

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously.

-

Reagent Addition: Add benzyl bromide dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to 70 °C and stir overnight. The choice of 70 °C provides a balance between reaction rate and potential side reactions.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Strategy: Validating Product Integrity

Purification is critical to ensure the material is suitable for subsequent, often sensitive, catalytic reactions. Both column chromatography and recrystallization are viable methods.

Protocol 1: Silica Gel Column Chromatography This is the most rigorous method for removing polar impurities and unreacted starting materials.

-

Stationary Phase: Silica gel (230-400 mesh) is standard for achieving good separation of moderately polar compounds.[6]

-

Mobile Phase: A gradient of hexane and ethyl acetate is effective. Start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute the desired product.[6]

-

Target Rf: Aim for an Rf value of 0.25 - 0.35 on TLC for optimal separation on the column.[6]

-

Loading: For samples with limited solubility, dry loading is recommended to prevent precipitation at the top of the column.[6]

Protocol 2: Recrystallization This method is highly effective for removing small amounts of impurities and is more scalable than chromatography.

-

Solvent Selection: Test the solubility of the crude product in various solvents. An ideal system (e.g., ethanol/water or isopropanol) will fully dissolve the compound when hot but allow for high recovery of pure crystals upon slow cooling.[6]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A typical synthesis and purification workflow for the target compound.

Analytical Characterization: Spectroscopic Fingerprints

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include a singlet for the aldehyde proton (~10.3 ppm), multiplets for the aromatic protons (7.3-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-OCH₂Ph) around 5.1 ppm.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will show 14 distinct signals, including the aldehyde carbonyl carbon (~190 ppm), carbons of the two aromatic rings (115-160 ppm), and the benzylic carbon (~70 ppm).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Expect strong absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), the C-O ether stretch (~1250 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional handles: the aldehyde and the aryl bromide. This allows for sequential, controlled modifications to build molecular complexity.

Caption: A logical workflow for elaborating the scaffold in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practice and information from its Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [9][10][11]* First Aid:

-

Skin Contact: Wash off with soap and plenty of water. [8] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [8] * Ingestion: Rinse mouth with water and consult a physician. [8] * Inhalation: Move the person into fresh air. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C. [4][12]* Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [10]

-

References

-

This compound | C14H11BrO2 | CID 10870024. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

This compound | 85604-06-4. (n.d.). AbacipharmTech. Retrieved January 7, 2026, from [Link]

-

Angene International Limited Product Listing. (n.d.). ChemBuyersGuide.com. Retrieved January 7, 2026, from [Link]

-

5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheet. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

BLD Pharmatech Co., Limited Product Listing. (n.d.). ChemBuyersGuide.com. Retrieved January 7, 2026, from [Link]

-

2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (n.d.). Patsnap. Retrieved January 7, 2026, from [Link]

-

Oxidative Amidation of Aldehydes with tert-Butyl Hydroperoxide. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

4,5-bis(Benzyloxy)-2-bromobenzaldehyde - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.

-

N-Didesmethyltamoxifen. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

Brown, D. G., & Wobst, H. P. (2021). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 64(7), 3747–3763. Retrieved from [Link]

-

Drug Discovery Targeting Bromodomain-Containing Protein 4. (2017, June 8). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. 85604-06-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 [chemicalbook.com]

- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: Properties, Synthesis, and Applications

Introduction

5-(Benzyloxy)-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of modern organic synthesis. Its unique trifunctional nature—possessing an aldehyde, a bromo substituent, and a benzyl ether—makes it a highly versatile building block for the construction of complex molecular architectures. The aldehyde group acts as a handle for chain extension and functional group transformations, the bromine atom is primed for cross-coupling reactions, and the benzyloxy group offers a stable protecting group for a phenol that can be readily removed under specific conditions.

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's characteristics to effectively incorporate it into their synthetic strategies. We will delve into its physicochemical properties, provide validated protocols for its synthesis and purification, detail methods for its analytical characterization, discuss its applications, and outline essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and real-world applicability.

Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and use in chemical reactions. Understanding these characteristics is the first step in successful experimental design. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85604-06-4 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 73-74 °C | [3][4] |

| Boiling Point | 405.3 ± 30.0 °C (Predicted) | [3][4] |

| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. |

The solid nature and relatively low melting point of this compound simplify its handling and weighing under standard laboratory conditions. Its solubility profile dictates the choice of solvents for reactions and purification. For instance, its good solubility in chlorinated solvents makes them excellent choices for reactions, while a solvent system involving a polar component like ethyl acetate and a non-polar component like hexane is typically effective for purification by column chromatography.

Synthesis and Purification

The reliable synthesis of this compound is critical for its application. A common and effective method involves the benzylation of a commercially available phenolic precursor, 2-bromo-5-hydroxybenzaldehyde.

Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. The hydroxyl group of 2-bromo-5-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired benzyl ether.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a fine powder of potassium carbonate (K₂CO₃, 1.5 eq). The use of a fine powder increases the surface area and reaction rate.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. Causality Insight: A slight excess of benzyl bromide ensures the complete consumption of the starting phenol, which can be difficult to separate from the product.

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically 50-60 °C for acetone) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Work-up: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

Purification Protocol: Recrystallization

For obtaining high-purity material, recrystallization is an effective method.

-

Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research endeavor. The following spectroscopic methods are routinely used for the characterization of this compound.

-

¹H NMR Spectroscopy (in CDCl₃):

-

Aldehyde Proton (CHO): A singlet typically observed around δ 10.3 ppm.

-

Aromatic Protons: The protons on the benzaldehyde ring appear as multiplets between δ 7.0 and 7.6 ppm. The protons on the benzyl group are typically found between δ 7.3 and 7.5 ppm.

-

Methylene Protons (OCH₂): A characteristic singlet appears around δ 5.1 ppm.

-

-

¹³C NMR Spectroscopy (in CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal around δ 190 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methylene Carbon (OCH₂): A signal around δ 71 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O-C Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

-

C-Br Stretch: A signal typically found in the fingerprint region, around 500-600 cm⁻¹.

-

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of complex molecules, particularly in the synthesis of pharmaceutical agents and natural products.[5] Its utility stems from the orthogonal reactivity of its functional groups.

-

As a Precursor to Heterocycles: The aldehyde functionality can be used in condensation reactions with various nucleophiles to form a wide range of heterocyclic systems, such as quinolines, isoquinolines, and benzodiazepines.

-

In Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 2-position.

-

In Multicomponent Reactions: The aldehyde group can participate in various multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds in a single step.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Hazards: this compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

References

-

2-(BENZYLOXY)-5-BROMOBENZALDEHYDE CAS#: 121124-94-5 - ChemicalBook.

-

This compound | C14H11BrO2 | CID 10870024 - PubChem.

-

2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheets(SDS) - LookChem.

-

2-(BENZYLOXY)-5-BROMOBENZALDEHYDE Safety Data Sheets - Echemi.

-

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde - AK Scientific, Inc.

-

5-BENZYLOXY-2-BROMOBENZALDEHYDE - CymitQuimica.

-

5-BENZYLOXY-2-BROMOBENZALDEHYDE SDS, 85604-06-4 Safety Data Sheets - Echemi.

-

5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 - ChemicalBook.

-

2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 - ChemicalBook.

-

Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | lookchem.

-

Buy 5-BENZYLOXY-2-BROMOBENZALDEHYDE from HANGZHOU LEAP CHEM CO., LTD.

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

-

5-Bromo-2-methoxybenzaldehyde - Chem-Impex.

Sources

- 1. This compound | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

- 3. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE CAS#: 121124-94-5 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Benzyloxy)-2-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-bromobenzaldehyde is a substituted aromatic aldehyde of significant interest as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern offers multiple reaction sites for constructing complex molecular architectures. However, a comprehensive public data file on its core physical properties, specifically its melting and boiling points, is conspicuously absent. This guide provides a detailed overview of the known physicochemical properties of this compound, addresses the common isomeric confusion, and presents authoritative, field-proven protocols for the experimental determination of its melting and boiling points. Furthermore, a validated synthetic route is proposed to empower researchers in its preparation and subsequent application.

Compound Identification and Isomeric Clarification

The subject of this guide is This compound . It is critical to distinguish this molecule from its isomer, 2-(Benzyloxy)-5-bromobenzaldehyde, as they possess distinct physical properties and may exhibit different chemical reactivity.

| Property | This compound | 2-(Benzyloxy)-5-bromobenzaldehyde |

| Structure | O=C(C1=C(Br)C=C(OCC2=CC=CC=C2)C=C1) | O=C(C1=CC(Br)=CC=C1OCC2=CC=CC=C2) |

| CAS Number | 85604-06-4[1] | 121124-94-5[2] |

| IUPAC Name | 2-bromo-5-(phenylmethoxy)benzaldehyde[1] | 5-bromo-2-(phenylmethoxy)benzaldehyde |

| Melting Point | Not reported in surveyed literature | 73-74 °C[2] |

| Boiling Point | Not reported in surveyed literature | 405.3±30.0 °C (Predicted)[2] |

This guide will focus exclusively on the This compound isomer (CAS 85604-06-4). All subsequent data and protocols pertain to this specific compound.

Physicochemical Properties

While experimental data on phase transitions are scarce, a summary of its computed and known properties provides a foundational understanding of the molecule.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 291.14 g/mol | PubChem[1] |

| Exact Mass | 289.99424 Da | PubChem[1] |

| InChI Key | NUBOCIQJROMWLP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | PubChem[1] |

| Physical Form | Solid (predicted based on analogs) | N/A |

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved via a two-step process starting from 3-hydroxybenzaldehyde. This pathway involves an initial regioselective bromination followed by a Williamson ether synthesis for the introduction of the benzyl group.

Caption: Proposed two-step synthesis of this compound.

Protocol 3.1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

This protocol is adapted from a standard procedure for the bromination of 3-hydroxybenzaldehyde.[3]

-

Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, and an addition funnel, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2.4 L of dichloromethane (CH₂Cl₂).

-

Dissolution: Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.

-

Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise via the addition funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 35 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Crystallization & Isolation: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.

-

Purification: Collect the precipitated solid by filtration. Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL). Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[3] This intermediate is a known solid with a melting point of 130-135 °C.[4]

Protocol 3.2: Synthesis of this compound

This protocol employs a standard Williamson ether synthesis for O-benzylation.[5]

-

Reaction Setup: Under an argon atmosphere, dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (5–10 mL/mmol).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise. Stir for 20-30 minutes at 0 °C.

-

Alkylation: Add benzyl bromide (BnBr, 1.5 equiv.) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

-

Quenching & Extraction: Cool the mixture to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with water, followed by brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product, this compound.[5]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical constant. For a newly synthesized compound like this compound, its determination is a crucial first step in characterization and purity assessment.[6]

Caption: Workflow for accurate melting point determination.

Protocol 4.1: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry surface. Gently tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be 1-2 mm high.[6]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a digital melting point apparatus.

-

Approximate Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time during precise measurement.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample. Set a slow heating ramp of 1-2 °C/minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ – T₂.[7]

-

Interpretation: A sharp melting range (0.5-2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.[8]

Experimental Determination of Boiling Point

Given its high molecular weight (291.14 g/mol ) and the presence of aromatic rings, this compound is expected to have a high boiling point, likely above 350 °C at atmospheric pressure. Heating to such temperatures risks decomposition. Therefore, the boiling point must be determined under reduced pressure (vacuum).[9]

Caption: Setup and procedure for micro boiling point determination under reduced pressure.

Protocol 5.1: Micro Boiling Point Determination under Reduced Pressure

This method is ideal as it requires a minimal amount of sample (<<1 mL).[10][11]

-

Apparatus Assembly: Place ~0.5 mL of this compound into a small test tube (e.g., 10 x 75 mm). Place a capillary tube, sealed at one end, into the liquid with the open end down.

-

Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into a Thiele tube or a suitable oil bath.[11]

-

Pressure Reduction: Connect the apparatus to a vacuum source and a manometer. Evacuate the system to the desired pressure (e.g., 1-10 mmHg) and record the stable pressure reading.

-

Heating: Begin heating the oil bath slowly. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the system pressure.[11]

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point at the measured pressure.

-

Correction: Use a pressure nomograph to correlate the observed boiling point at the measured pressure to the estimated boiling point at atmospheric pressure (760 mmHg).[9]

Conclusion

While the definitive melting and boiling points for this compound (CAS 85604-06-4) remain to be formally reported in the literature, this guide provides the necessary framework for any researcher to confidently determine these critical physical constants. By carefully distinguishing it from its common isomer and employing the detailed synthesis and characterization protocols outlined herein, drug development professionals can effectively prepare, purify, and characterize this valuable synthetic intermediate, ensuring the integrity and reproducibility of their research endeavors.

References

-

Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). T&W GROUP. Retrieved January 7, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]

-

2-Bromo-5-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved January 7, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 7, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 7, 2026, from [Link]

-

Siaskiewicz, K. (2014). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved January 7, 2026, from [Link]

-

Manabe, S. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved January 7, 2026, from [Link]

-

Boiling Point Determination. (n.d.). Chemconnections.org. Retrieved January 7, 2026, from [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. Purification [chem.rochester.edu]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility of 5-(Benzyloxy)-2-bromobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)-2-bromobenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its solubility profile is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the viability of a synthetic route. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, field-proven protocols for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling this important chemical intermediate.

Physicochemical Profile and Solubility Predictions

Understanding the molecular structure of this compound is the first step in predicting its behavior in various solvents.

-

Structure: The molecule contains a benzene ring substituted with a bromo group, an aldehyde group, and a benzyloxy group.

-

Polarity: The presence of the electronegative oxygen and bromine atoms, along with the carbonyl group (C=O) in the aldehyde, introduces significant polarity. The large nonpolar surface area of the two phenyl rings, however, provides significant nonpolar character. This amphiphilic nature suggests it will not be soluble in extremely polar (like water) or entirely nonpolar (like hexanes) solvents but will favor solvents of intermediate polarity.

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. The absence of acidic protons means it cannot act as a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which is a key factor in its insolubility in water.

-

Molecular Weight: Approximately 307.15 g/mol .

Based on this profile, we can apply the "like dissolves like" principle. Solvents that can engage in dipole-dipole interactions and have a balance of polar and nonpolar characteristics are the most promising candidates for effective solvation.

Theoretical Framework: Solvent-Solute Interactions

The dissolution of a solid in a liquid is an equilibrium process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This is achieved when the energy released from new solvent-solute interactions compensates for the energy required to break the solute-solute lattice forces and solvent-solvent interactions.

For this compound, the key interactions are:

-

Dipole-Dipole Interactions: The polar C-Br and C=O bonds will interact favorably with polar solvent molecules like acetone or ethyl acetate.

-

π-π Stacking: The two aromatic rings can interact with aromatic solvents such as toluene or xylenes.

-

Van der Waals Forces: These London dispersion forces will be significant due to the molecule's size and will be the primary mode of interaction in nonpolar solvents.

// Invisible edges to guide layout Solute_Lattice -> Solvent_Bulk [style=invis];

// Connect clusters edge [style=solid, color="#202124", arrowhead=vee]; Solute_Lattice -> Dissolved_State; Solvent_Bulk -> Dissolved_State; } END_DOT Caption: Thermodynamic cycle of dissolution.

Experimental Protocol for Solubility Determination

Since readily available quantitative data is scarce, an empirical approach is necessary. This section provides a robust, self-validating protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance (±0.1 mg)

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Candidate solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Toluene, Methanol, Acetonitrile, Tetrahydrofuran)

Step-by-Step Quantitative Protocol (Equilibrium Solubility Method)

This method determines the saturation point of the compound in a solvent at a specific temperature.

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 20 mg into 2 mL of solvent) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended for trustworthiness.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is required.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the compound.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Data Summary and Solvent Selection

The results from the experimental protocol should be tabulated for clear comparison. This allows for rapid identification of optimal solvents for different applications.

| Solvent Category | Solvent Example | Predicted Solubility | Primary Application |

| Polar Aprotic | Dichloromethane (DCM) | High | Organic Reactions, Extractions |

| Tetrahydrofuran (THF) | High | Grignard Reactions, Polymer Chemistry | |

| Acetone | Moderate to High | General Purpose, Cleaning | |

| Ethyl Acetate (EtOAc) | Moderate to High | Chromatography, Extractions | |

| Aromatic | Toluene | Moderate | High-Temperature Reactions |

| Polar Protic | Methanol (MeOH) | Low to Moderate | Recrystallization (as anti-solvent) |

| Ethanol (EtOH) | Low to Moderate | Recrystallization | |

| Nonpolar | Hexanes / Heptane | Very Low | Recrystallization (as anti-solvent) |

Interpreting the Data:

-

For Chemical Reactions: A solvent with high solubility (e.g., DCM, THF) is preferred to ensure all reactants are in the same phase, maximizing reaction rates.

-

For Purification by Recrystallization: The ideal solvent system is one where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A combination of a "good" solvent (like ethyl acetate) and a "poor" or "anti-solvent" (like hexanes) is often used to achieve this.

-

For Chromatography: The choice of solvent (as part of the mobile phase) is dictated by the need to achieve differential partitioning between the stationary and mobile phases. A solvent with moderate solubility is often a good starting point.

Conclusion

While a definitive, universal solubility value for this compound is not published, a systematic and logical approach based on its physicochemical properties and empirical testing provides a reliable pathway to its characterization. By understanding the underlying principles of solvent-solute interactions and employing a rigorous experimental protocol, researchers can confidently select the optimal solvent for any given application, from synthesis to purification. This guide provides the foundational knowledge and practical steps necessary to achieve this, empowering scientists to make informed decisions and accelerate their research and development efforts.

References

5-(Benzyloxy)-2-bromobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis via Williamson ether synthesis, and explores its applications as a versatile chemical building block. This guide is intended to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and material science sectors, offering both foundational knowledge and practical, field-proven insights to support their research and development endeavors.

Introduction: A Versatile Aromatic Aldehyde

This compound is a substituted aromatic aldehyde that has garnered significant interest within the scientific community. Its unique trifunctional structure—comprising an aldehyde, a bromo group, and a benzyloxy ether—makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The bromine atom provides a strategic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The benzyloxy group acts as a stable protecting group for the phenol, which can be selectively cleaved under specific conditions to reveal a reactive hydroxyl functionality.

This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and strategic applications, thereby equipping researchers with the knowledge to effectively utilize this reagent in their synthetic campaigns.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its successful application in experimental work. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1][3][4] |

| IUPAC Name | 2-bromo-5-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 85604-06-4 | [1][4] |

| Appearance | Off-White to Pale Beige Solid | [4] |

| Melting Point | 44-46 °C | [4] |

| Boiling Point (Predicted) | 401.3 ± 30.0 °C | [4] |

| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [4] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | [1] |

| InChIKey | NUBOCIQJROMWLP-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from the commercially available 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde) by deprotonation with a suitable base, which then attacks benzyl bromide to form the desired ether linkage.

The choice of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation, leaving the phenoxide anion more accessible for nucleophilic attack, thereby facilitating a high-yield reaction at a moderate temperature.[5]

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

Benzyl bromide (1.0-1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add a sufficient volume of anhydrous DMF to dissolve the solids and allow for efficient stirring.

-

To this stirring suspension, add benzyl bromide (1.0-1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir overnight. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of DMF by approximately half using a rotary evaporator under reduced pressure.

-

Pour the concentrated residue into a beaker containing deionized water. This will cause the crude product to precipitate out of the solution.[5]

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.

-

Wash the collected solid with deionized water to remove any remaining DMF and inorganic salts.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as an off-white solid.[5]

Synthesis Workflow Diagram

Sources

- 1. This compound | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

- 4. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Data of 5-(Benzyloxy)-2-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-bromobenzaldehyde, a key organic intermediate, possesses a unique molecular architecture that makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a brominated and benzyloxy-substituted benzaldehyde, presents a rich landscape for spectroscopic analysis. Understanding the distinct spectral signatures of this compound is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Identity:

| Property | Value | Source |

| Chemical Name | 2-Bromo-5-(benzyloxy)benzaldehyde | [PubChem][1] |

| CAS Number | 85604-06-4 | [PubChem][1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [PubChem][1] |

| Molecular Weight | 291.14 g/mol | [PubChem][1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons of both the benzaldehyde and benzyl rings, and the benzylic methylene protons.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic-H | ~10.3 | Singlet (s) | 1H |

| Aromatic-H (Benzaldehyde ring) | ~7.9 - 7.2 | Multiplet (m) | 3H |

| Aromatic-H (Benzyl ring) | ~7.5 - 7.3 | Multiplet (m) | 5H |

| Benzylic-CH₂ | ~5.1 | Singlet (s) | 2H |

Causality Behind Chemical Shifts:

-

Aldehydic Proton (~10.3 ppm): The proton of the aldehyde group is significantly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the benzene ring, resulting in its characteristic downfield chemical shift.[2]

-

Aromatic Protons (7.9 - 7.2 ppm): The protons on both aromatic rings resonate in the typical aromatic region. The protons on the substituted benzaldehyde ring will exhibit a more complex splitting pattern due to the varied electronic effects of the bromo, benzyloxy, and aldehyde substituents. The electron-withdrawing bromine atom and aldehyde group will deshield adjacent protons, while the electron-donating benzyloxy group will cause a slight shielding effect.[1]

-

Benzylic Protons (~5.1 ppm): The methylene protons of the benzyloxy group are deshielded by the adjacent oxygen atom and the phenyl ring, appearing as a sharp singlet.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~190 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-O | ~155-160 |

| Aromatic C-H & C-C | ~110-140 |

| Benzylic -CH₂- | ~70 |

Rationale for Chemical Shift Ranges:

-

Carbonyl Carbon (~190 ppm): The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield position.[4]

-

Aromatic Carbons (110-160 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine will be in the range of 115-120 ppm, while the carbon attached to the benzyloxy group will be significantly deshielded to around 155-160 ppm. The remaining aromatic carbons will resonate within the typical 110-140 ppm range.

-

Benzylic Carbon (~70 ppm): The methylene carbon of the benzyloxy group is shielded compared to the aromatic carbons and typically appears around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

Key IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Carbonyl (C=O) Stretch | ~1700-1680 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium to Strong |

| C-O-C (Ether) Stretch | ~1250 and ~1050 | Strong |

| C-Br Stretch | ~600-500 | Medium to Strong |

Interpretation of Key Peaks:

-

Aldehyde Group: The presence of two distinct C-H stretching bands around 2850 and 2750 cm⁻¹, along with a strong C=O stretching absorption in the 1700-1680 cm⁻¹ region, is a definitive indicator of an aldehyde.[5]

-

Aromatic Rings: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the C=C stretching vibrations within the rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

Benzyloxy Group: The C-O-C ether linkage is characterized by strong asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

Bromo Substituent: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as two peaks of nearly equal intensity at m/z = 290 and 292.

-

Major Fragmentation Pathways:

-

Loss of a Hydrogen Radical (M-1): A peak at m/z 289/291 corresponding to the loss of the aldehydic hydrogen.

-

Loss of the Aldehyde Group (M-29): A peak at m/z 261/263 resulting from the cleavage of the C-CHO bond.

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond of the ether, leading to the formation of the benzyl cation (C₇H₇⁺) at m/z = 91 (a very common and stable fragment) and a brominated phenoxy radical.

-

Loss of the Benzyloxy Group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z 183/185.

-

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column to separate the compound from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using an electron ionization source). The mass spectrum is recorded over a suitable m/z range.

Visualizing the Spectroscopic Workflow

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry offers a complementary set of data that, when interpreted correctly, serves as a robust quality control and characterization tool for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and expected spectral data to confidently identify and utilize this important chemical intermediate in various synthetic applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]

-

SpectraBase. 4,5-bis(Benzyloxy)-2-bromobenzaldehyde. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 2-bromo-. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

The Journal of Organic Chemistry. A general method for the onestep conversion of bromobenzaldehydes to the corresponding hydroxybenzaldehydes has been developed. [Link]

-

Tetrahedron Letters. [Link]

-

International Journal of Industrial Chemistry. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. [Link]

-

PMC. 4-(Benzyloxy)benzaldehyde. [Link]

-

lookchem. Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. [Link]

-

Arkivoc. 2-Cyanomethylbenzaldehyde – useful substrate for preparation of some 1,3-di- and 1,2,3-trisubstituted naphthalenes or substituted 1-cyanobenzobicyclo[2.2.2]octenes. [Link]

-

Tetrahedron Letters. [Link]

-

Tetrahedron Letters. and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. [Link]

-

International Journal of Industrial Chemistry. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. [Link]

Sources

- 1. This compound | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 [chemicalbook.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-(Benzyloxy)-2-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Benzyloxy)-2-bromobenzaldehyde, a key intermediate in organic synthesis. Leveraging spectral data from closely related analogs, this document offers a comprehensive interpretation of the compound's structural features, highlighting the influence of its substituent pattern on chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers in structural elucidation and synthetic chemistry.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₁BrO₂, is a functionalized aromatic aldehyde of significant interest in the synthesis of complex organic molecules and pharmaceutical compounds.[1] Its structure combines a bromine atom and an aldehyde group on a benzene ring, further elaborated with a benzyloxy substituent. This unique arrangement of electron-withdrawing (bromine, aldehyde) and electron-donating (benzyloxy) groups creates a distinct electronic environment, which is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for verifying its synthesis and for understanding its reactivity in subsequent chemical transformations.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and benzyl rings, and the methylene protons of the benzyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

The predictions are based on established substituent effects and analysis of structurally similar compounds, including 2-bromo-5-hydroxybenzaldehyde and other substituted benzaldehydes.[2][3] The electron-donating benzyloxy group is expected to shield the protons on its substituted ring, while the electron-withdrawing aldehyde and bromine will deshield adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | ~10.3 | Singlet (s) | - |

| Benzyl Protons (Ar-H) | ~7.3-7.5 | Multiplet (m) | - |

| H-6 | ~7.8 | Doublet (d) | ~8.7 |

| H-3 | ~7.4 | Doublet (d) | ~3.0 |

| H-4 | ~7.2 | Doublet of doublets (dd) | ~8.7, 3.0 |

| Methylene (-CH₂-) | ~5.1 | Singlet (s) | - |

Causality Behind Peak Assignments:

-

Aldehydic Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. This results in a characteristic downfield singlet.[4]

-

Benzyl Aromatic Protons (~7.3-7.5 ppm): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in the typical aromatic region.

-

Benzaldehyde Ring Protons:

-

H-6 (~7.8 ppm): This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-4.

-

H-3 (~7.4 ppm): This proton is ortho to the bromine atom and meta to the aldehyde, appearing as a doublet due to coupling with H-4.

-

H-4 (~7.2 ppm): This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is upfield relative to H-6 and H-3 due to the para-donating effect of the benzyloxy group.

-

-

Methylene Protons (~5.1 ppm): The two protons of the -CH₂- group are chemically equivalent and are not coupled to any neighboring protons, thus appearing as a sharp singlet. Their position is downfield due to the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show 11 distinct signals, corresponding to the 14 carbon atoms in the molecule (with some overlap expected for the carbons of the benzyl phenyl group).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~191 |

| C-5 (C-O) | ~158 |

| Benzyl C1' | ~136 |

| C-6 | ~134 |

| Benzyl C2', C3', C4' | ~127-129 |

| C-1 | ~132 |

| C-3 | ~125 |

| C-2 (C-Br) | ~118 |

| C-4 | ~115 |

| -CH₂- | ~71 |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field.[3]

-

Oxygen-Bearing Carbons (C-5, -CH₂-): The C-5 carbon, directly attached to the benzyloxy group, is significantly deshielded and appears around 158 ppm. The methylene carbon (-CH₂-) is also deshielded by the adjacent oxygen, with a predicted shift of approximately 71 ppm.

-

Bromine-Bearing Carbon (C-2): The carbon atom attached to the bromine (C-2) is expected to be found around 118 ppm.

-

Aromatic Carbons: The remaining aromatic carbons of both rings will resonate in the 115-136 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton multiplets.

-

Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp and symmetrical peaks.

Data Acquisition Parameters

-

¹H NMR:

-

Pulse Angle: A 30° or 45° pulse is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full proton relaxation.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence should be used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integration and Analysis: For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal. Analyze the splitting patterns and measure the coupling constants.

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of each substituent on the electronic environment of the molecule, researchers can confidently assign the observed spectral features to the corresponding nuclei. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring the integrity of structural characterization in a research and development setting.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: [Link]

-

PubChem. (2023). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Bentham Science Publishers. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725-1733. Available at: [Link]

-

MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(1), 123. Available at: [Link]

-

NIST. (2021). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available at: [Link]

-

Supporting Information. (2019). General procedure for the synthesis of aldehydes. Available at: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

-

PubChem. (2023). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (2023). 4,5-bis(Benzyloxy)-2-bromobenzaldehyde. Wiley-VCH. Available at: [Link]

-

ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde. Available at: [Link]

-

NIH. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxy)-2-bromobenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) data for the compound 5-(Benzyloxy)-2-bromobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also a detailed interpretation grounded in established spectroscopic principles. The methodologies and analyses presented herein are structured to provide a self-validating framework for the characterization of this and similar molecular scaffolds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of approximately 291.14 g/mol , is a key intermediate in organic synthesis.[1] Its structure incorporates several key functional groups: an aromatic aldehyde, a benzyl ether, and a bromine substituent on the aromatic ring. This combination of features makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will elucidate the characteristic spectral features of this molecule using Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound's IR spectrum is based on the vibrational frequencies of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a translucent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. Subsequently, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for obtaining the IR spectrum of a solid sample.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. While the actual spectrum from a database like SpectraBase is noted, the following analysis is based on established correlation tables for similar compounds.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3060 - 3030 | C-H stretch | Aromatic (Ar-H) | Medium to Weak |

| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde (-CHO) | Weak |